Malabaricano

Description

Structure

3D Structure

Properties

IUPAC Name |

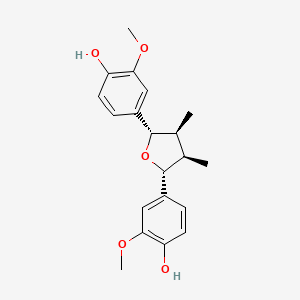

4-[5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXMKSFJQLFOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74683-16-2 | |

| Record name | Malabaricano | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies of Nectandrin B

Botanical Sources and Phytogeographical Distribution of Nectandrin B-Containing Species

Nectandrin B is a well-documented natural product, initially identified in species of the Nectandra genus and subsequently in other significant botanical sources, including Myristica fragrans and Machilus species.

Nectandra Species and Ethnobotanical Significance

Nectandrin B was first isolated from the leaves and stems of Nectandra rigida Nees. researchgate.netnih.govmdpi.comnih.gov. It has also been identified in Nectandra megapotamica redalyc.orgresearchgate.netgoogle.comredalyc.org. The genus Nectandra is a prominent member of the Lauraceae family, encompassing approximately 120 species predominantly distributed across the tropical and subtropical regions of America, Africa, Asia, and Oceania redalyc.orgresearchgate.netresearchgate.net.

Ethnobotanical research has revealed a wide array of traditional uses for Nectandra species. These plants are employed in folk medicine for their antifungal, antidiarrheal, analgesic, antirheumatic, anti-inflammatory, antipyretic, energizing, and hypotensive properties redalyc.orgredalyc.orgresearchgate.net. For instance, Nectandra angustifolia is traditionally utilized in South American folk medicine to treat inflammatory conditions such as rheumatism and arthritis researchgate.net. The presence of compounds like Nectandrin B contributes to the observed biological activities of these plants.

Myristica fragrans (Nutmeg) as a Prominent Source

Myristica fragrans, commonly known as nutmeg, stands out as a significant source of Nectandrin B nih.govresearchgate.netaging-us.comnih.goveurekalert.org. This evergreen tree is indigenous to the Maluku Islands of Indonesia and is widely cultivated in various tropical countries, including India and South Africa nih.govaging-us.comiscientific.orgscispace.com.

Nutmeg has a rich history of traditional use in Asia, where it serves as a therapeutic agent for ailments such as rheumatism, muscle spasms, loss of appetite, and diarrhea nih.gov. Beyond its medicinal applications, nutmeg is also a popular food flavoring agent and is commercially processed for its essential oil and butter nih.gov. Research indicates that nutmeg extract contains a variety of 2,5-bis-aryl-3,4-dimethyltetrahydrofuran lignans (B1203133), among which Nectandrin B is a key pharmacologically active compound nih.gov.

Machilus Species as Additional Sources

Nectandrin B has also been identified in species belonging to the Machilus genus. Specifically, it has been found in the methanolic extract of the bark of Machilus thunbergii Sieb. et Zucc researchgate.netnih.govmdpi.com. Another species, Machilus japonica, has also been reported to contain Nectandrin B nih.gov. The Machilus genus, like Nectandra, is part of the Lauraceae family, which is recognized as a rich reservoir of lignans and neolignans nih.gov. Furthermore, Nectandrin B has been isolated from Haplophyllum tuberculatum mdpi.com and Beilschmiedia anthropophagorum, where it was found alongside cyclobutane (B1203170) lignans like endiandrin A and B mdpi.com.

Table 1: Botanical Sources of Nectandrin B

| Botanical Source | Plant Part/Extract Type | References |

| Nectandra rigida Nees | Leaves and stems | researchgate.netnih.govmdpi.comnih.gov |

| Nectandra megapotamica | Leaves, crude ethanolic extract | redalyc.orgresearchgate.netgoogle.comredalyc.org |

| Myristica fragrans (Nutmeg) | Seeds, various extracts | nih.govresearchgate.netaging-us.comnih.goveurekalert.org |

| Machilus thunbergii | Bark (methanolic extract) | researchgate.netnih.govmdpi.com |

| Machilus japonica | Stems | nih.gov |

| Haplophyllum tuberculatum | Chloroform fraction | mdpi.com |

| Beilschmiedia anthropophagorum | - | mdpi.com |

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and purification of Nectandrin B from complex plant matrices necessitate the application of sophisticated extraction and separation methodologies, often integrating various chromatographic and spectroscopic techniques.

Optimized Extraction Protocols from Plant Biomass

The initial step in obtaining Nectandrin B involves extracting it from the plant biomass. Various extraction protocols are employed for phytochemicals, including traditional methods like maceration, percolation, and Soxhlet extraction, as well as more advanced techniques such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) essencejournal.com.

The choice of solvent and method significantly influences the yield and purity of the extract. For instance, in Nectandra grandiflora leaves, conventional Soxhlet extraction has demonstrated the highest yields, although UAE and MAE are considered favorable alternatives due to their reduced processing times and lower energy consumption nih.gov. Alcohol solvents, such as methanol (B129727) and ethanol, are frequently used as they are effective in dissolving a wide range of alkaloids, both in free and salt forms, and can be applied via reflux, percolation, or immersion methods jocpr.com. For compounds present as salts, acidic water extraction (e.g., with 0.1% to 1% sulfuric acid, hydrochloric acid, acetic acid, or tartaric acid) can be employed to enhance solubility jocpr.com. Specialized extraction methods, such as those designed to produce lignan-enriched nutmeg extract (LNX), aim to concentrate bioactive lignan (B3055560) compounds while simultaneously removing potentially toxic substances researchgate.net. A general approach for nutrient extraction from plants might involve pulverizing plant parts, followed by distillation and immersion steps to selectively obtain desired compounds google.com.

Preparative-Scale Separation and Fractionation Methodologies

Following extraction, preparative-scale separation and fractionation are crucial for isolating Nectandrin B from the crude plant extract. Chromatographic techniques are indispensable for this purpose, enabling the separation of compounds based on their physicochemical properties ijpsjournal.comsemanticscholar.org.

Common chromatographic methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) ijpsjournal.comsemanticscholar.orgnih.gov. For preparative isolation, column chromatography is frequently used, often involving successive steps to refine the separation researchgate.net. For example, active fractions obtained from initial extractions (e.g., ethyl acetate (B1210297) and n-hexane fractions) are subjected to repeated column chromatography to isolate individual compounds researchgate.net.

For high-purity isolation, preparative separation techniques like Medium Pressure Liquid Chromatography (MPLC) on C18 cartridges, followed by semipreparative Reverse Phase HPLC (RP-HPLC), have been successfully applied to purify lignans such as Nectandrin B mdpi.com. The principle of pH gradient extraction can also be utilized to separate mixtures of compounds, such as alkaloids, based on their varying basicity and solubility jocpr.com.

Once compounds are separated, spectroscopic techniques are vital for their structural elucidation and confirmation. These include Ultraviolet-Visible (UV-Vis) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR), and Mass Spectrometry (MS) ijpsjournal.comnih.gov. The integration of chromatographic and spectroscopic methods, often in hyphenated techniques like LC-MS and GC-MS, provides comprehensive qualitative and quantitative analysis of the isolated phytochemicals, ensuring accurate identification and characterization of Nectandrin B ijpsjournal.com.

Table 2: Key Techniques for Nectandrin B Isolation and Purification

| Category | Technique | Application | References |

| Extraction | Maceration, Percolation, Soxhlet Extraction | Traditional methods for initial crude extract | essencejournal.com |

| Ultrasound-Assisted Extraction (UAE) | Enhanced yield, reduced time/energy | essencejournal.comnih.gov | |

| Microwave-Assisted Extraction (MAE) | Enhanced yield, reduced time/energy | essencejournal.comnih.gov | |

| Acidic Water Extraction | For salt-form compounds | jocpr.com | |

| Alcohol Solvents (Methanol, Ethanol) | General solvent for lignans and alkaloids | jocpr.com | |

| Separation | Column Chromatography | Initial and successive fractionation of extracts | researchgate.net |

| Medium Pressure Liquid Chromatography (MPLC) | Preparative separation of fractions | mdpi.com | |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and purification, analytical and preparative scale | ijpsjournal.comsemanticscholar.orgnih.govchosun.ac.kr | |

| Reverse Phase HPLC (RP-HPLC) | Semipreparative purification | mdpi.com | |

| pH Gradient Extraction | Separation based on basicity differences | jocpr.com | |

| Identification | Nuclear Magnetic Resonance (NMR) | Structural elucidation (¹H, ¹³C) | mdpi.comijpsjournal.comnih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern analysis | ijpsjournal.comnih.gov | |

| UV-Vis Spectroscopy | Detection and quantification based on chromophores | ijpsjournal.comnih.gov | |

| FTIR Spectroscopy | Identification of functional groups | ijpsjournal.comnih.gov |

Biosynthetic Pathways and Enantioselective Formation of Nectandrin B

Identification of Precursor Molecules and Intermediary Metabolites

The fundamental precursor for lignan (B3055560) biosynthesis is coniferyl alcohol (PubChem CID: 1549095). nih.govfishersci.campg.dekyoto-u.ac.jp Coniferyl alcohol, a monolignol, undergoes oxidative coupling to initiate the formation of the core lignan scaffold. nih.govkyoto-u.ac.jpnih.gov

The general lignan biosynthetic pathway involves the dimerization of two coniferyl alcohol units. This initial coupling can lead to a variety of intermediate lignans (B1203133), such as pinoresinol (B1678388) (PubChem CID: 73399), lariciresinol (B1674508) (PubChem CID: 332427), and secoisolariciresinol (B192356) (PubChem CID: 65373). kyoto-u.ac.jpnih.govuni.luuni.luuni.lunih.govnih.govnih.govdineshkhedkar.co.innih.govwikipedia.orgctdbase.orgjst.go.jp These intermediates can then undergo further enzymatic modifications, including reductions, oxidations, and cyclizations, to generate the diverse range of lignans observed in nature. kyoto-u.ac.jpjst.go.jp For instance, secoisolariciresinol can be subsequently converted to matairesinol (B191791) (PubChem CID: 119205). kyoto-u.ac.jpnih.govnih.govuni.luctdbase.orgwikipedia.org Nectandrin B (PubChem CID: 156517) is specifically classified as a 7,7'-epoxylignan, indicating a particular type of intramolecular ether linkage formed during its biosynthesis. nih.govmdpi.comnih.govscispace.com While the precise sequence of intermediary metabolites leading directly to Nectandrin B's unique 7,7'-epoxy structure is not fully elucidated in the provided literature, its classification within the lignan family suggests its derivation from similar phenylpropanoid precursors and a shared initial dimerization step.

Enzymatic Biotransformations and Stereochemical Control Mechanisms in Lignan Biosynthesis

A crucial aspect of lignan biosynthesis is the stringent control over the regiochemistry and stereochemistry of monolignol coupling. Contrary to earlier hypotheses of random free-radical polymerization, the discovery of dirigent proteins has provided a mechanistic understanding of this control. nih.gov Dirigent proteins are enzymes that precisely determine both the regiochemical and stereoselective outcome of monolignol radical coupling, ensuring the formation of specific lignan enantiomers. kyoto-u.ac.jpnih.gov

The stereochemical control in lignan biosynthesis exhibits considerable diversity and can vary significantly among different plant species. kyoto-u.ac.jpcore.ac.uk This variability can result in the production of optically pure lignans, mixtures of enantiomers, or even racemic compounds. core.ac.uk For example, studies on Arctium lappa have demonstrated the enantioselective formation of (+)-secoisolariciresinol from coniferyl alcohol, highlighting the role of specific enzymatic machinery in directing stereochemistry. kyoto-u.ac.jp Subsequent enzymatic steps, such as those catalyzed by pinoresinol/lariciresinol reductases and secoisolariciresinol dehydrogenases, further contribute to the stereochemical diversity and the production of optically pure lignans. kyoto-u.ac.jp The formation of the characteristic 7,7'-epoxy linkage and the defined stereochemistry of Nectandrin B would therefore involve a specific set of dirigent proteins and subsequent modifying enzymes that guide these precise biotransformations.

Molecular and Genetic Basis of Nectandrin B Biosynthesis in Producing Organisms

The molecular and genetic underpinnings of lignan biosynthesis reside in the genes encoding the various enzymes involved, particularly the dirigent proteins and subsequent modifying enzymes. Dirigent proteins, which lack sequence homology with other known proteins, have been identified and cloned from several plant species. nih.gov When expressed in heterologous systems, these recombinant proteins have been shown to confer strict regiochemical and stereochemical control on monolignol free-radical coupling, emphasizing their fundamental role in lignan formation. nih.gov

Total Synthesis and Synthetic Analogues of Nectandrin B

Strategies for the Total Synthesis of Nectandrin B and its Stereoisomers

The total synthesis of natural products like Nectandrin B is a challenging endeavor that requires precise control over regio- and stereochemistry. Lignans (B1203133), being chiral molecules, often demand enantioselective synthetic routes to obtain the desired biologically active stereoisomers nih.govnih.gov.

Development of Enantioselective Synthetic Routes

The construction of the specific steric configuration of Nectandrin B has been explored in synthetic efforts. One reported approach involved the treatment of benzyl (B1604629) alcohol intermediates with methanesulfonyl chloride (MsCl) in the presence of triethylamine (B128534) (Et3N) to establish the desired stereochemistry nih.gov. Furthermore, the isomerization of meso-diol precursors has been successfully achieved through a two-step process involving the elimination of two hydroxyl groups followed by stereoselective hydroboration, leading to all-cis-stereoisomers such as tetrahydrofuroguaiacin B nih.gov. The ability to synthesize all enantiomers from their respective enantiomeric starting materials is crucial for comprehensive biological evaluation nih.gov.

Beyond Nectandrin B specifically, the broader field of lignan (B3055560) synthesis has seen the development of various enantioselective methods. For instance, asymmetric synthesis has facilitated the preparation of optically pure key intermediates, such as β-piperonyl-γ-lactone, from readily available chiral γ-lactone synthons nih.gov. Such synthons can also yield their antipodes, providing a versatile platform for accessing different stereoisomers of lignans nih.gov. The first catalytic enantioselective total synthesis of complex lignans like (-)-podophyllotoxin (PubChem CID: 10607) exemplifies the power of these routes, with the potential for reversal of selectivity to produce other stereoisomers from common precursors nih.gov.

Key Methodologies and Retrosynthetic Analysis in Lignan Synthesis

Retrosynthetic analysis is a fundamental strategy in organic chemistry that involves working backward from the target molecule to identify simpler starting materials and the necessary reactions tcmsp-e.comuni.lu. This approach is particularly valuable for complex natural products like lignans, allowing chemists to plan efficient synthetic pathways by identifying key functional groups and disconnection points tcmsp-e.com.

Key methodologies in lignan synthesis often draw inspiration from their biosynthesis, which typically involves the oxidative coupling of phenylpropane units, such as coniferyl alcohol nih.govnih.govwikipedia.org. While biosynthesis proceeds through enzymatic phenol (B47542) oxidative coupling, chemical synthetic plans can adapt these principles or develop alternative strategies nih.govnih.gov.

Notable synthetic methodologies applied to lignans include:

Formal [3+2]-cycloaddition reactions: Used in the synthesis of acyclic lignan derivatives like (±)-paulownin (PubChem CID: 3084131) nih.govnih.gov.

Claisen and 1,4-diaryl rearrangements: These rearrangements, particularly involving 1,4-diarylbutane-1,4-diols as key intermediates, offer versatile and efficient routes to various lignan structures nih.gov.

Stereoselective aza-Claisen rearrangement: Employed in the total synthesis of lignans such as (+)-galbelgin (PubChem CID: 609882), providing reliable access to multiple stereocenters nih.gov.

[2+2] Photodimerization and oxidative ring-opening: Bioinspired approaches utilizing these reactions have been successful in the total synthesis of lignans like (±)-tanegool and (±)-pinoresinol nih.gov.

Acyl-Claisen approach: This method has been used for the synthesis of tetrasubstituted tetrahydrofuran (B95107) lignans, including fragransin A2 (PubChem CID: 16069561) and talaumidin (B544479) (PubChem CID: 11573701), and their analogues cenmed.com.

Retrosynthetic analysis guides the choice of disconnections, aiming for the greatest simplification of the target molecule and leading to known, reliable reactions . This systematic approach ensures that the synthetic plan is both strategic and effective, minimizing the number of steps and maximizing applicability nih.gov.

Chemical Modification and Derivatization of the Nectandrin B Core Structure

The chemical modification and derivatization of natural product core structures are essential for exploring structure-activity relationships, enhancing bioactivity, and developing new therapeutic agents.

Design and Synthesis of Novel Nectandrin B Analogues with Enhanced Bioactivity

The design and synthesis of Nectandrin B analogues are driven by the aim to improve their biological activities. Studies on lignan derivatives have revealed that specific structural features are critical for their potency. For example, in the case of arctigenin (B1665602) (PubChem CID: 64981), the 8′-R configuration was found to be more important than the configuration at the 8-position for its cytotoxicity against insect cells nih.gov.

Research has involved the semisynthesis of lignan derivatives from readily available natural dibenzylbutyrolactones, such as bursehernin (B1193898) (PubChem CID: 94504) and matairesinol (B191791) dimethyl ether (a derivative of matairesinol, PubChem CID: 107912) nih.govwikipedia.org. These modifications are often guided by molecular docking studies to predict and optimize interactions with biological targets nih.gov.

Nectandrin B itself has been isolated and assayed for its cholinesterase inhibitory activity, alongside other lignans like malabaricone A and C, and macelignan (B1675868) wikipedia.orgnih.gov. The comparison of activities among these natural compounds and their derivatives provides insights into the structural requirements for enhanced bioactivity. For instance, malabaricone C showed superior activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) compared to Nectandrin B wikipedia.orgnih.gov.

Table 1: Cholinesterase Inhibitory Activity of Selected Lignans

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |

| Malabaricone C | 25.02 | 22.36 | wikipedia.orgnih.gov |

| Nectandrin B | (Assayed) | (Assayed) | wikipedia.orgnih.gov |

| Donepezil (Ref.) | 0.07 | 4.73 | wikipedia.orgnih.gov |

Further studies on lignan analogues, such as those related to talaumidin, have demonstrated that specific modifications, like the presence of a methylenedioxy group on both benzene (B151609) rings, can significantly enhance neurotrophic activity, with the two benzene rings being essential and methyl groups on the tetrahydrofuran (THF) ring also contributing to activity cenmed.com. Similarly, sarisan (B1681472) (PubChem CID: 95289) analogues have been synthesized and evaluated for insecticidal activity, revealing structure-activity relationships where certain substituents lead to more potent effects nih.gov.

Chemoenzymatic and Semisynthetic Approaches for Derivative Generation

Chemoenzymatic and semisynthetic approaches offer efficient pathways for generating diverse derivatives of natural products, combining the precision of enzymatic reactions with the versatility of synthetic organic chemistry dineshkhedkar.co.inwikidata.org.

Semisynthesis involves using a readily available natural compound as a starting material and then chemically modifying it to create new derivatives. This strategy is particularly valuable for lignans, where natural abundance might be limited or where specific structural modifications are difficult to achieve solely through total synthesis nih.govnih.govwikipedia.orgnih.govcenmed.com. For example, lignan derivatives, including Nectandrin B, have been semisynthesized from natural dibenzylbutyrolactones nih.govwikipedia.org. This approach allows for the systematic exploration of structural variations and their impact on biological activity, often aiming to produce compounds with higher activity or lower toxicity cenmed.com. The semisynthetic preparation of 9-norlignans from hydroxymatairesinol (B1246089) is another instance of this methodology in lignan chemistry nih.gov.

Chemoenzymatic synthesis integrates enzymatic transformations into synthetic routes, leveraging the high specificity and efficiency of enzymes. This can include using enzymes for specific bond formations, stereoselective reductions, or biotransformations of precursors. For instance, chemoenzymatic biotransformation of phenylpropanoid precursors like ferulic acid and caffeic acid using fungal enzymatic secretomes can yield complex phenylpropanoid derivatives, including dimers (lignans), trimers, and tetramers nih.gov. These methods provide a sustainable and often stereoselective way to access a wide range of natural product derivatives dineshkhedkar.co.inwikidata.orgnih.govuni.lufishersci.ca.

Pharmacological and Biological Activities of Nectandrin B in Preclinical Models

Anti-aging and Anti-senescence Effects in Model Organisms and Cellular Systems

Emerging evidence suggests that Nectandrin B possesses potent anti-aging and anti-senescence properties. reddit.comaging-us.com These effects have been observed in both whole organisms and cellular systems, highlighting its potential as a compound for promoting healthy aging.

Lifespan Extension in Drosophila melanogaster

Research has demonstrated that Nectandrin B can significantly extend the lifespan of the fruit fly, Drosophila melanogaster. researchgate.netnih.govreddit.com In one study, supplementation with Nectandrin B resulted in a lifespan extension of up to 42.6% compared to the control group. researchgate.netnih.govaging-us.com This substantial increase in lifespan suggests that Nectandrin B may influence fundamental aging processes. researchgate.net

Amelioration of Age-Related Physiological Deterioration in Animal Models

Beyond extending lifespan, Nectandrin B has been shown to improve various age-related physiological declines in animal models. researchgate.netaging-us.com In aging Drosophila melanogaster, Nectandrin B supplementation led to improvements in locomotive function, reduced age-related body weight gain, and mitigated eye and neurodegeneration. researchgate.netnih.govaging-us.com Specifically, it was observed that Nectandrin B helped maintain a healthy body weight and improved locomotor performance in aging flies. researchgate.net Furthermore, histological analysis of brain tissue from flies treated with Nectandrin B showed fewer vacuolar lesions, which are indicators of neurodegeneration. nih.gov

Prevention of Cellular Senescence in Human Diploid Fibroblasts

At the cellular level, Nectandrin B has demonstrated the ability to prevent cellular senescence, a process where cells lose the ability to divide and contribute to aging. nih.govnih.gov Studies using old human diploid fibroblasts (HDFs) have shown that treatment with Nectandrin B can increase cell viability. nih.govnih.govresearchgate.net This protective effect against cellular senescence is thought to be mediated by its ability to reduce intracellular reactive oxygen species (ROS) levels. nih.govnih.gov

Modulation of Senescence-Associated Biomarkers (e.g., SA-β-gal, p21, p16, caveolin-1)

Nectandrin B's anti-senescence effects are further supported by its ability to modulate key biomarkers associated with aging. nih.govresearchgate.net In old human diploid fibroblasts, Nectandrin B treatment reduced the activity of senescence-associated β-galactosidase (SA-β-gal), a well-known marker of senescent cells. nih.govnih.gov Furthermore, it decreased the levels of several other senescence markers, including caveolin-1, and cell cycle inhibitors like p21waf1 and p16ink4a. nih.govnih.govresearchgate.net The expression of these markers is typically increased in senescent cells, and their reduction by Nectandrin B points to its potential to reverse or delay the aging process at a cellular level. nih.gov The modulation of these biomarkers is linked to the activation of the AMPK pathway, which plays a crucial role in cellular energy homeostasis and longevity. nih.govnih.gov

Antineoplastic and Cytostatic Efficacy in Cancer Cell Lines

In addition to its anti-aging properties, Nectandrin B has shown promise as an antineoplastic and cytostatic agent. researchgate.net Its ability to inhibit the proliferation of various cancer cell lines is an active area of research.

In vitro Cellular Proliferation Inhibition in Various Malignant Cell Lines

Studies have demonstrated that Nectandrin B can inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is relevant to conditions like neointima formation. researchgate.net It has been shown to block PDGF-induced cell proliferation and DNA synthesis in these cells. researchgate.net The mechanism behind this is believed to involve the activation of AMPK and the subsequent inhibition of key proteins involved in cell cycle progression, such as Pin1 and cyclin D1. researchgate.net While direct studies on a wide range of malignant cell lines are still emerging, the observed inhibition of proliferation in VSMCs suggests a potential for broader antineoplastic activity. researchgate.net

Data Tables

Table 1: Effects of Nectandrin B on Lifespan and Age-Related Decline in Drosophila melanogaster

| Parameter | Observation | Source |

| Lifespan | Extended by up to 42.6% | researchgate.netnih.govaging-us.com |

| Locomotor Activity | Improved performance in aging flies | researchgate.netnih.gov |

| Body Weight | Maintained healthy body weight with age | researchgate.net |

| Eye Degeneration | Ameliorated in aging flies | researchgate.netaging-us.com |

| Neurodegeneration | Reduced vacuolar lesions in the brain | nih.goveurekalert.org |

Table 2: Modulation of Senescence-Associated Biomarkers by Nectandrin B in Human Diploid Fibroblasts

| Biomarker | Effect of Nectandrin B Treatment | Source |

| SA-β-gal | Reduced activity | nih.govnih.gov |

| p21waf1 | Decreased expression | nih.govnih.govresearchgate.net |

| p16ink4a | Decreased expression | nih.govnih.govresearchgate.net |

| Caveolin-1 | Decreased expression | nih.govnih.govresearchgate.net |

| Phosphorylated p53 (Ser15) | Reduced levels | nih.govnih.gov |

| p27kip1 | Reduced levels | nih.govnih.gov |

| Cyclin D1 | Reduced levels | nih.govnih.gov |

Mechanisms of Apoptosis Induction in Cancer Cells

Nectandrin B can trigger apoptosis, or programmed cell death, through various molecular pathways. Apoptosis is a critical mechanism for removing damaged or cancerous cells and its induction is a key strategy in cancer therapy. frontiersin.orgnih.gov The process is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govnih.gov

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, such as the tumor necrosis factor receptor (TNFR) superfamily. nih.govnih.gov This interaction triggers a signaling cascade that ultimately activates caspases, a family of proteases that execute the apoptotic process. frontiersin.org

The intrinsic pathway, on the other hand, is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both pro-apoptotic proteins (e.g., Bax) and anti-apoptotic proteins (e.g., Bcl-2). nih.govnih.gov The balance between these proteins determines the permeability of the mitochondrial membrane. nih.gov When pro-apoptotic signals prevail, they lead to the release of cytochrome c from the mitochondria, which then activates caspase-9 and initiates a caspase cascade, culminating in cell death. nih.gov Tumor cells often evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2 or by downregulating pro-apoptotic proteins. nih.gov

Cell Cycle Arrest at Specific Phases and Associated Regulatory Proteins

Nectandrin B has been shown to influence the cell cycle, the series of events that take place in a cell leading to its division and duplication. By interfering with this process, Nectandrin B can halt the proliferation of cancer cells. The progression of the cell cycle is tightly controlled by a complex network of regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). creativebiolabs.net

In studies involving human diploid fibroblasts, treatment with Nectandrin B led to a decrease in the number of cells in the G0/G1 phase and an increase in the number of cells in the S phase, suggesting it can protect against cell cycle arrest and promote entry into the DNA synthesis phase. nih.gov This effect was associated with a reduction in the levels of several cell cycle-dependent protein kinase inhibitors, including p21, p16, and p27. nih.gov These proteins are known to negatively regulate cell cycle progression by inhibiting cyclin/CDK complexes. ijbs.com

Specifically, p21 can bind to and inhibit cyclin/CDK complexes, preventing the phosphorylation of the retinoblastoma protein (Rb) and thus halting cell proliferation. ijbs.com Similarly, p27 is known to mediate G1 phase arrest. ijbs.com Nectandrin B has also been observed to increase the levels of p53, a key tumor suppressor protein that regulates the cell cycle and can induce the expression of p21. researchgate.net The compound also affects the expression of cyclin D1, a protein crucial for the transition from the G1 to the S phase. creativebiolabs.netnih.govresearchgate.net

Below is an interactive table summarizing the effects of Nectandrin B on cell cycle regulatory proteins.

Inhibition of DNA Topoisomerase I and II Activity

Nectandrin B has demonstrated inhibitory effects on DNA topoisomerases I and II, enzymes that are critical for managing the topological state of DNA during various cellular processes. phcogrev.comsemanticscholar.orgnih.gov These enzymes work by breaking and rejoining DNA strands, and their inhibition can lead to DNA damage and ultimately cell death, making them important targets for anticancer drugs. phcogrev.com

In in vitro assays, Nectandrin B showed significant inhibitory activity against DNA topoisomerase I, with a 79.1% inhibition at a concentration of 100 microM. nih.gov It also exhibited a 34.3% inhibition of DNA topoisomerase II at the same concentration. nih.gov This dual inhibitory action highlights its potential as a broad-spectrum anticancer agent. Other related lignans (B1203133) have also shown potent inhibitory activities against these enzymes. nih.govnih.gov

The table below provides a summary of the inhibitory activity of Nectandrin B on DNA topoisomerases.

Targeting Metastasis-Related Proteins (e.g., BACH1 in breast cancer)

Recent research has identified Nectandrin B as a potential inhibitor of BACH1 (BTB and CNC homology 1), a transcription factor that plays a significant role in cancer metastasis, particularly in breast cancer. kolabtree.comresearcher.lifedbcls.jp BACH1 is involved in processes such as senescence, oxidative stress, and cell cycling. researcher.life By targeting BACH1, Nectandrin B may help to suppress the spread of cancer cells to other parts of the body. A 2023 study evaluated Nectandrin B as a novel inhibitor for targeting BACH1 in the MCF-7 breast cancer cell line. kolabtree.comgoogle.com

Anti-inflammatory and Immunomodulatory Properties

Suppression of Pro-inflammatory Mediator Production (e.g., NO, cytokines)

Nectandrin B has been found to possess anti-inflammatory properties by suppressing the production of various pro-inflammatory mediators. Inflammation is a complex biological response, and its chronic state is implicated in various diseases. yakhak.org Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). yakhak.orgmdpi.commdpi.com

In endothelial cells, Nectandrin B has been shown to diminish the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. researchgate.net Furthermore, it has been observed to suppress the production of pro-inflammatory cytokines. researchgate.net For instance, studies have shown that certain compounds can decrease the production of TNF-α, IL-1β, and IL-6 in a dose-dependent manner in lipopolysaccharide (LPS)-induced macrophages. yakhak.orgmdpi.com

Inhibition of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of Nectandrin B are mediated through its ability to inhibit key signaling pathways involved in the inflammatory response, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netcsic.esnih.gov These pathways play a crucial role in regulating the expression of a wide array of genes involved in inflammation. mdpi.comcsic.es

Nectandrin B has been shown to inhibit the activity of the transcription factor NF-κB in endothelial cells. researchgate.net NF-κB is a protein complex that, under normal conditions, is held inactive in the cytoplasm. csic.es Upon stimulation by inflammatory signals, it translocates to the nucleus and induces the transcription of pro-inflammatory genes. yakhak.orgmdpi.com By inhibiting NF-κB, Nectandrin B can effectively block this cascade.

In addition to NF-κB, Nectandrin B also affects the MAPK signaling pathway. researchgate.net The MAPK pathway is another critical regulator of cellular processes, including inflammation. mdpi.comnih.gov Inhibition of these signaling pathways by Nectandrin B leads to a reduction in the expression of adhesion molecules and other inflammatory mediators, highlighting its potential as an anti-inflammatory agent. researchgate.net

Modulation of Immune Cell Responses and Adhesion Molecule Expression

Nectandrin B has demonstrated the ability to modulate key aspects of the inflammatory response at the cellular level, particularly concerning the interaction between immune cells and the vascular endothelium. A pivotal event in the initiation of atherosclerosis is the adhesion of monocytes to endothelial cells. researchgate.net Research has shown that Nectandrin B can inhibit the adhesion of monocytic THP-1 cells to human endothelial cells (ECV 304) that have been stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. researchgate.net

This inhibitory effect on cell adhesion is linked to the downregulation of specific adhesion molecules on the surface of endothelial cells. researchgate.net Nectandrin B has been found to suppress the protein and mRNA expression of both vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1) induced by TNF-α. researchgate.net These molecules are crucial for recruiting leukocytes to sites of inflammation. frontiersin.org The expression of VCAM-1, for instance, is a critical factor in mediating the rolling, adhesion, and extravasation of immune cells into inflamed tissues. frontiersin.org

Furthermore, the anti-inflammatory action of Nectandrin B extends to the inhibition of other pro-inflammatory mediators. The expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) were also diminished by treatment with Nectandrin B. researchgate.net The underlying mechanism for these effects appears to involve the modulation of key transcription factors. Reporter gene assays have indicated that Nectandrin B inhibits the transcriptional activities of nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and cyclic AMP response element binding protein (CREB). researchgate.net The activation of NF-κB, in particular, is a known pathway for the upregulation of adhesion molecules like VCAM-1. jci.org The inhibitory effects of Nectandrin B on the expression of VCAM-1 and ICAM-1 were partially reversed by a dominant-negative mutant form of AMP-activated protein kinase (AMPK), highlighting the role of AMPK activation in mediating these anti-inflammatory responses. researchgate.net

Antioxidant Activity and Cellular Protection against Oxidative Stress

Nectandrin B exhibits significant antioxidant properties, contributing to cellular protection against oxidative stress through multiple mechanisms. These include direct radical scavenging, reduction of intracellular reactive oxygen species, and enhancement of the cell's own antioxidant defense systems.

Reduction of Intracellular Reactive Oxygen Species (ROS) Levels

Beyond its direct radical scavenging effects, Nectandrin B has been shown to effectively reduce the levels of reactive oxygen species (ROS) within cells. nih.govnih.gov Elevated intracellular ROS can lead to oxidative damage to cellular components and contribute to processes like cellular senescence. dovepress.com

In studies using old human diploid fibroblasts (HDFs), treatment with Nectandrin B led to a significant decrease in cellular ROS levels. nih.govnih.gov This reduction in oxidative stress is a key component of its protective effects against cellular aging. nih.gov The mechanism behind this ROS reduction is linked to the activation of the AMP-activated protein kinase (AMPK) pathway. nih.govresearchgate.net Activation of AMPK by Nectandrin B was shown to be directly involved in lowering intracellular ROS. nih.govresearchgate.net

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., SOD)

Nectandrin B not only neutralizes existing free radicals but also bolsters the cell's innate antioxidant defenses by enhancing the activity of endogenous antioxidant enzymes. nih.govnih.gov These enzymes, such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase, are critical for detoxifying harmful oxidative intermediates. news-medical.net

Research has demonstrated that treatment with Nectandrin B leads to an increase in the levels of antioxidant enzymes in aged human diploid fibroblasts. nih.govnih.gov Specifically, the induction of SOD I and SOD II has been observed following Nectandrin B treatment. nih.gov This enhancement of the endogenous antioxidant system contributes significantly to the reduction of cellular oxidative stress and the protective effects of the compound. nih.gov

Cardiovascular and Vasculoprotective Effects in Experimental Models

Nectandrin B has demonstrated potential cardiovascular and vasculoprotective effects in preclinical studies. Its mechanisms of action point towards benefits in endothelial function and protection against processes that contribute to cardiovascular disease.

One of the key vasculoprotective effects of Nectandrin B is its ability to induce endothelium-dependent relaxation. This is achieved through the phosphorylation of endothelial nitric oxide synthase (eNOS). researchgate.net The activation of eNOS is critical for the production of nitric oxide (NO), a key molecule in maintaining vascular tone and health. mdpi.com The pathway for this activation by Nectandrin B involves the AMP-activated protein kinase (AMPK), estrogen receptor α, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. jacc.org

Furthermore, as detailed in section 5.3.3, Nectandrin B inhibits the adhesion of monocytes to endothelial cells and suppresses the expression of adhesion molecules like VCAM-1 and ICAM-1. researchgate.net These actions are significant as the adhesion of leukocytes to the endothelium is a critical early step in the development of atherosclerosis, a major underlying cause of cardiovascular diseases. researchgate.netfrontiersin.org By mitigating this inflammatory process, Nectandrin B exhibits anti-atherogenic potential.

The compound's potent antioxidant activities also contribute to its cardiovascular protective profile. nih.govnih.gov Oxidative stress is a major contributor to endothelial dysfunction and the pathogenesis of cardiovascular diseases like hypertension and atherosclerosis. nih.gov By scavenging free radicals, reducing intracellular ROS, and boosting endogenous antioxidant enzymes, Nectandrin B helps to counteract the damaging effects of oxidative stress on the cardiovascular system. nih.govnih.govnih.gov

Suppression of Adhesion Molecule Expression in Endothelial Cells

Nectandrin B has been shown to inhibit the expression of adhesion molecules on endothelial cells, a critical early event in the development of atherosclerosis. researchgate.net In human endothelial cells, nectandrin B suppressed the tumor necrosis factor-α (TNFα)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) at both the protein and mRNA levels. researchgate.net This suppression of adhesion molecules leads to a reduction in the adhesion of monocytes to endothelial cells. researchgate.net The underlying mechanism for this effect involves the activation of AMP-activated protein kinase (AMPK). researchgate.netnih.gov Nectandrin B's activation of AMPK leads to the inhibition of transcription factors such as nuclear factor-κB (NF-κB), activator protein-1 (AP-1), and cyclic AMP response element binding protein (CREB), all of which are involved in the inflammatory response and the expression of adhesion molecules. researchgate.net

Table 1: Effect of Nectandrin B on Adhesion Molecule Expression

| Cell Line | Treatment | Target Molecules | Observed Effect | Reference |

|---|---|---|---|---|

| ECV304 (Human Endothelial Cells) | TNFα | VCAM-1, ICAM-1 | Increased Expression | researchgate.net |

| ECV304 (Human Endothelial Cells) | Nectandrin B + TNFα | VCAM-1, ICAM-1 | Suppressed Protein and mRNA Expression | researchgate.net |

| ECV304 (Human Endothelial Cells) | Nectandrin B | THP-1 Monocyte Adhesion | Inhibited | researchgate.net |

| ECV304 (Human Endothelial Cells) | Nectandrin B | NF-κB, AP-1, CREB | Inhibited Transcriptional Activity | researchgate.net |

Inhibition of Vascular Smooth Muscle Cell Proliferation and Neointima Formation

Nectandrin B has demonstrated inhibitory effects on vascular smooth muscle cell (VSMC) proliferation and the formation of neointima, which are key processes in the development of vascular diseases like atherosclerosis and restenosis after angioplasty. nih.govresearchgate.net In rat VSMCs, nectandrin B was found to inhibit proliferation induced by platelet-derived growth factor (PDGF) and to suppress DNA synthesis. nih.govresearchgate.net Furthermore, in a mouse model of femoral artery injury, treatment with nectandrin B suppressed the formation of neointima. nih.govresearchgate.net

The mechanism behind these effects is linked to the activation of AMPK. nih.gov Nectandrin B-induced AMPK activation leads to an increase in p53 and its downstream target p21, and a decrease in the expression of E2F1 and phosphorylated retinoblastoma protein (Rb). nih.govresearchgate.net This cascade ultimately inhibits the transcription of Pin1, a protein that plays a critical role in VSMC proliferation. nih.gov The anti-proliferative effect of nectandrin B was diminished in VSMCs that overexpressed Pin1, confirming the importance of this pathway. nih.gov

Table 2: Research Findings on Nectandrin B's Inhibition of VSMC Proliferation and Neointima Formation

| Model System | Key Findings | Molecular Mechanism | Reference |

|---|---|---|---|

| Rat Vascular Smooth Muscle Cells (VSMC) | Inhibited PDGF-induced cell proliferation and DNA synthesis. | Increased AMPK activity; Increased p53 and p21 levels; Decreased E2F1 and phosphorylated Rb expression; Blocked PDGF-induced Pin1 and cyclin D1 expression. | nih.govresearchgate.net |

| Mouse Femoral Artery Injury Model | Suppressed neointima formation. | Inhibition of E2F1-dependent Pin1 gene transcription via an AMPK/p53-triggered pathway. | nih.govresearchgate.net |

Endothelium-Dependent Relaxation via Nitric Oxide Synthase Activation

Nectandrin B promotes endothelium-dependent relaxation of blood vessels by activating endothelial nitric oxide synthase (eNOS). nih.gov In human endothelial cells, nectandrin B increased the phosphorylation of eNOS, leading to enhanced production of nitric oxide (NO), a key molecule in vasodilation. nih.gov This effect is mediated through a signaling pathway involving the activation of AMPK. nih.gov

The activation of AMPK by nectandrin B is thought to occur, at least in part, through the activation of Ca2+/calmodulin-dependent protein kinase kinase (CaMKK). nih.gov The subsequent activation of AMPK enhances the activity of phosphatidylinositol 3-kinase (PI3K) in an estrogen receptor α (ERα)-dependent manner. nih.gov The inhibition of AMPK, ERα, or PI3K was found to block the nectandrin B-induced endothelium-dependent relaxation in rat aortic rings. nih.gov

Table 3: Nectandrin B's Effect on Endothelium-Dependent Relaxation

| System | Finding | Mechanism | Reference |

|---|---|---|---|

| Human Endothelial Cells | Increased eNOS phosphorylation and NO production. | Activation of AMPK, leading to ERα-dependent PI3K activation. | nih.gov |

| Rat Aortic Rings | Evoked endothelium-dependent relaxation. | Blocked by inhibitors of AMPK, ER, or PI3K. | nih.gov |

Hepatoprotective and Anti-lipogenic Activities

Nectandrin B has also been investigated for its protective effects on the liver, particularly against oxidative stress and excessive fat accumulation.

Protection against Oxidative Injury in Hepatocytes

Nectandrin B has demonstrated a protective effect against oxidative injury in hepatocytes. nih.govosti.gov In both HepG2 cells and primary mouse hepatocytes, nectandrin B was shown to prevent cell death induced by tert-butylhydroperoxide (t-BHP), an inducer of oxidative stress. nih.govresearchgate.net It also reduced the production of reactive oxygen species (ROS) and restored depleted levels of glutathione, an important intracellular antioxidant. nih.govresearchgate.net

The hepatoprotective mechanism of nectandrin B involves the activation of the NF-E2-related factor-2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govnih.gov Nectandrin B stimulates the nuclear accumulation of Nrf2 and increases ARE-luciferase activity, leading to the induced expression of antioxidant enzymes like glutamate-cysteine ligase. nih.govosti.gov This activation of the Nrf2/ARE pathway is mediated by the phosphorylation of extracellular signal-regulated kinase (ERK) and the AMPK-dependent inactivation of glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govnih.gov

Table 4: Hepatoprotective Effects of Nectandrin B against Oxidative Stress

| Cell Model | Inducer of Oxidative Stress | Key Protective Effects of Nectandrin B | Underlying Mechanism | Reference |

|---|---|---|---|---|

| HepG2 cells & Primary mouse hepatocytes | tert-butylhydroperoxide (t-BHP) | Prevents apoptosis, attenuates ROS production, restores glutathione levels. | Activation of Nrf2/ARE pathway via ERK phosphorylation and AMPK-dependent GSK-3β inactivation. | nih.govosti.govresearchgate.net |

Inhibition of Hepatic Lipogenesis via LXRα-SREBP-1c Pathway

Nectandrin B has been found to inhibit hepatic lipogenesis, the process of synthesizing fatty acids in the liver, by targeting the liver X receptor α (LXRα)-sterol regulatory element-binding protein-1c (SREBP-1c) pathway. nih.govhanyang.ac.kr In HepG2 cells, nectandrin B was able to repress the activity of LXRα that was enhanced by a synthetic LXRα ligand. nih.govhanyang.ac.kr This inhibitory effect was further confirmed by the suppression of the mRNA expression of LXRα and its target gene, SREBP-1c. nih.govhanyang.ac.kr Nectandrin B also inhibited the increase in SREBP-1c expression that is promoted by insulin (B600854) and high glucose. nih.govhanyang.ac.kr The activation of AMPK by nectandrin B is believed to be the primary mechanism for its inhibitory effect on the LXRα-SREBP-1c pathway, ultimately leading to reduced lipid accumulation in hepatocytes. nih.govhanyang.ac.kr

Table 5: Inhibition of Hepatic Lipogenesis by Nectandrin B

| Cell Line | Key Findings | Molecular Pathway | Reference |

|---|---|---|---|

| HepG2 | Repressed LXRα activity. | Inhibition of the LXRα-SREBP-1c pathway. | nih.govhanyang.ac.kr |

| HepG2 | Suppressed mRNA expression of LXRα and SREBP-1c. | Inhibition of the LXRα-SREBP-1c pathway. | nih.govhanyang.ac.kr |

| HepG2 | Inhibited insulin and high glucose-promoted SREBP-1c expression. | Inhibition of the LXRα-SREBP-1c pathway. | nih.govhanyang.ac.kr |

| HepG2 | Attenuated LXRα-induced lipid accumulation. | Presumed to be via AMPK activation. | nih.govhanyang.ac.kr |

Neuroprotective and Neurotrophic Effects

Nectandrin B has demonstrated notable effects on the nervous system in preclinical models, pointing towards its potential as a neuroprotective and neurotrophic agent. researchgate.netnih.gov

Research indicates that Nectandrin B, along with other related lignans, can promote the survival of neurons and encourage the growth of neurites, the projections from a neuron that develop into axons and dendrites. researchgate.netnih.gov In studies using primary cultured rat neurons, Nectandrin B was shown to have neurotrophic activity, which is the ability to support the growth, survival, and differentiation of developing and mature neurons. nih.gov This effect is crucial for neuronal health and plasticity. neurofit.com Specifically, Nectandrin B was found to be comparable to other active neolignans in promoting both neuronal survival and neurite outgrowth. nih.gov

Furthermore, Nectandrin B exhibited protective effects against neurotoxicity. It was shown to protect hippocampal neurons from the toxic effects of the 1-methyl-4-phenylpyridinium ion (MPP+), a compound known to induce neuronal death and is used to model Parkinson's disease in vitro. nih.gov It also offered protection against cytotoxicity induced by the amyloid-beta peptide (Aβ25-35), a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.gov

| Activity | Model System | Observed Effect | Reference |

|---|---|---|---|

| Neuronal Survival | Primary cultured rat neurons | Promoted | nih.gov |

| Neurite Outgrowth | Primary cultured rat neurons | Promoted | nih.gov |

| Neuroprotection against MPP+ toxicity | Cultured rat hippocampal neurons | Protected against neuronal death | nih.gov |

| Neuroprotection against Aβ25-35 toxicity | Cultured rat hippocampal neurons | Protected against cytotoxicity | nih.gov |

Studies using the fruit fly, Drosophila melanogaster, a common model organism for aging research, have provided compelling evidence for the neuroprotective effects of Nectandrin B. In these studies, Nectandrin B was shown to significantly improve various age-related symptoms, including neurodegeneration. reddit.comnih.govresearchgate.netaging-us.com

When aging Drosophila were fed a diet supplemented with Nectandrin B, there was a noticeable inhibition of age-related neurodegeneration. nih.govaging-us.com This was observed through histological examination of brain sections, which revealed fewer vacuolar lesions—a key indicator of neurodegeneration in this model. nih.govaging-us.com In addition to its effects on the brain, Nectandrin B also improved age-related eye degeneration and locomotive deterioration in the fruit flies. reddit.comnih.govresearchgate.netaging-us.com These findings suggest that Nectandrin B may have the potential to combat the neurological declines associated with aging. reddit.comnih.govresearchgate.netnih.govaging-us.com

| Age-Related Symptom | Model Organism | Effect of Nectandrin B | Reference |

|---|---|---|---|

| Neurodegeneration (Vacuolar Lesions) | Drosophila melanogaster | Inhibited/Reduced | nih.govaging-us.com |

| Eye Degeneration | Drosophila melanogaster | Improved | reddit.comnih.govresearchgate.netaging-us.com |

| Locomotive Deterioration | Drosophila melanogaster | Improved | reddit.comnih.govresearchgate.netaging-us.com |

Anti-diabetic and Anti-obesity Potential in Preclinical Studies

Preclinical research has begun to explore the potential of Nectandrin B in the context of metabolic disorders such as diabetes and obesity. researchgate.net

As part of a search for new activators of AMP-activated protein kinase (AMPK), a key enzyme in regulating cellular energy homeostasis, the total extract of Myristica fragrans (nutmeg) was found to activate AMPK in differentiated C2C12 cells. researchgate.net Nectandrin B was identified as one of the active lignan (B3055560) constituents responsible for this effect. researchgate.net The activation of AMPK is a therapeutic target for managing metabolic syndrome, which includes obesity and type 2 diabetes. researchgate.net Specifically, Nectandrin B, at a concentration of 5 µM, demonstrated strong stimulation of AMPK. researchgate.net

Furthermore, a mixture of tetrahydrofuran (B95107) lignans from nutmeg, which includes Nectandrin B, was examined for its preventive effect on weight gain in a diet-induced animal model. researchgate.net These findings suggest that Nectandrin B and other active constituents of nutmeg could be valuable for the development of agents to treat obesity and potentially other metabolic disorders. researchgate.net

| Activity | Model System | Observed Effect | Reference |

|---|---|---|---|

| AMPK Activation | Differentiated C2C12 cells | Strong stimulation at 5 µM | researchgate.net |

| Prevention of Weight Gain | Diet-induced animal model (as part of a tetrahydrofuran mixture) | Examined for preventive effect | researchgate.net |

Other Documented Biological Activities (e.g., antimicrobial, antiparasitic, antiviral)

In addition to its neuroprotective and metabolic effects, Nectandrin B has been shown to possess other biological activities in preclinical studies.

Antimicrobial Activity: Nectandrin B has demonstrated antifungal activity against various plant pathogenic fungi. mdpi.comnih.gov In in vitro tests, it was one of three lignans isolated from nutmeg seeds that showed varying levels of activity against fungi such as Colletotrichum coccodes and Colletotrichum gloeosporioides. mdpi.com The half-maximal inhibitory concentration (IC50) values for Nectandrin B against these fungi ranged from 12 to 92 μg·mL−1. mdpi.com It was also found to be moderately effective in inhibiting the development of rice sheath blight in vivo. nih.gov

Antiparasitic Activity: A patent application describes the potential use of tetrahydrofuranic lignans, including Nectandrin B, obtained from Nectandra megapotamica, in the manufacture of medicines with antiparasitic activity. google.com In vitro and in vivo studies mentioned in the patent have indicated that some of these substances can kill adult parasites and suspend egg-laying, showing potential for treating schistosomiasis and other parasitic infections. google.com

Antiviral Activity: While direct studies on the antiviral activity of Nectandrin B are limited in the provided context, some lignans have been noted for their antiviral properties. thieme-connect.com

| Activity | Target Organism/System | Observed Effect in Preclinical Models | Reference |

|---|---|---|---|

| Antifungal | Colletotrichum coccodes, C. gloeosporioides | Inhibitory activity with IC50 values of 49-92 μg·mL−1 and 12-55 μg·mL−1, respectively. | mdpi.com |

| Antifungal | Rice sheath blight | Moderately inhibited development in vivo. | nih.gov |

| Antiparasitic | Parasites (e.g., Schistosoma) | Potential for development as an antiparasitic agent. | google.com |

Mechanisms of Action and Molecular Targets of Nectandrin B

Activation of AMP-Activated Protein Kinase (AMPK) as a Central Regulator

A primary and central mechanism of Nectandrin B's action is its function as a potent activator of AMP-activated protein kinase (AMPK). nih.govnih.govnih.gov AMPK is a crucial cellular energy sensor and master regulator of metabolism, which, when activated, orchestrates a switch from anabolic processes that consume ATP to catabolic processes that generate ATP. taylorandfrancis.com Nectandrin B has been shown to strongly stimulate AMPK in various cell types, including differentiated C2C12 mouse myoblasts and human endothelial cells. researchgate.netscielo.br

The activation of AMPK by Nectandrin B appears to be a foundational event that triggers many of its downstream effects. nih.gov For instance, the Nectandrin B-mediated activation of the AMPK pathway is linked to a reduction in intracellular reactive oxygen species (ROS) and the prevention of cellular senescence in human diploid fibroblasts. nih.govresearchgate.net This activation can occur through various upstream mechanisms, including potentially via Ca2+/calmodulin kinase II activation. nih.gov By activating AMPK, Nectandrin B influences a network of interconnected signaling pathways, positioning AMPK as a key hub for its diverse biological activities. nih.govnih.gov

Table 1: Summary of Research Findings on Nectandrin B and AMPK Activation

| Cell/System Studied | Key Findings | Observed Downstream Effects | Reference(s) |

| Human Diploid Fibroblasts (HDFs) | Nectandrin B is an activator of AMPK. | Reduced intracellular ROS, prevention of cellular senescence, modulation of sirtuin and mTOR pathways. | nih.govresearchgate.net |

| Human Endothelial Cells (ECV 304) | Nectandrin B activates AMPK. | Inhibition of inflammatory responses (reduced VCAM-1, ICAM-1), eNOS phosphorylation, NO production. | nih.govresearchgate.net |

| HepG2 Cells (Human Hepatocytes) | Nectandrin B strongly activates AMPK signaling. | Inhibition of hepatic lipogenesis, inactivation of GSK-3β, activation of Nrf2/ARE pathway. | hanyang.ac.krnih.govresearchgate.net |

| Differentiated C2C12 Cells | Nectandrin B is a potent AMPK activator. | Stimulation of various signaling pathways, potential anti-obesity effects. | nih.govscielo.br |

Modulation of Key Intracellular Signaling Pathways

Nectandrin B modulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell survival, growth, and proliferation. genome.jp In human endothelial cells, Nectandrin B was found to enhance the enzyme activity of PI3K, leading to the phosphorylation and activation of its downstream target, Akt. nih.gov This activation was shown to be a necessary step for Nectandrin B-stimulated endothelial nitric-oxide synthase (eNOS) phosphorylation and subsequent nitric oxide (NO) production. nih.gov

The interaction between Nectandrin B, AMPK, and the PI3K/Akt pathway is complex. Evidence suggests that Nectandrin B-induced PI3K/Akt activation can be downstream of AMPK. nih.gov However, the pathways can also have opposing interactions; for example, Akt is known to inactivate AMPK by phosphorylating its catalytic α subunit at Ser485. nih.gov Furthermore, AMPK and the PI3K/Akt pathway can exert opposing effects on downstream targets like the mTOR pathway. nih.govaging-us.com In studies with aged human diploid fibroblasts, Nectandrin B treatment led to an increased activation of PI3K and Akt, which correlated with its protective effects against cellular senescence. nih.govresearchgate.net

Table 2: Summary of Nectandrin B's Interactions with the PI3K/Akt Pathway

| Cell/System Studied | Effect on PI3K/Akt Pathway | Mechanism/Context | Reference(s) |

| Human Endothelial Cells | Activates PI3K and Akt phosphorylation. | Activation is required for eNOS phosphorylation and NO production; shown to be downstream of AMPK and estrogen receptor α. | nih.gov |

| Old Human Diploid Fibroblasts | Increased activation of PI3K and Akt. | Associated with protective effects against cellular senescence. | nih.govresearchgate.net |

Nectandrin B also influences the mitogen-activated protein kinase (MAPK) signaling pathways, which are central to regulating cellular responses to a wide array of stimuli, including stress, inflammation, and growth factors. genome.jpthermofisher.com The modulation of these pathways by Nectandrin B appears to be highly context-dependent.

In aged human diploid fibroblasts, Nectandrin B treatment was observed to reverse the activity of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK. researchgate.net Conversely, in studies on hepatocytes, Nectandrin B was found to promote the activation (phosphorylation) of ERK. nih.govosti.gov This ERK activation was identified as a key upstream event in the Nectandrin B-mediated activation of the Nrf2 antioxidant pathway. nih.govosti.gov A related lignan (B3055560), Nectandrin A, was also shown to activate p38 MAPK, which subsequently mediated the Smad signaling pathway in osteoblastic differentiation. koreamed.org This demonstrates that the effect of Nectandrin B on MAPK signaling is not uniform and varies based on the cellular environment and specific MAPK family member.

Table 3: Summary of Nectandrin B's Modulation of MAPK Signaling

| MAPK Member | Cell/System Studied | Observed Effect | Reference(s) |

| ERK1/2 | Old Human Diploid Fibroblasts | Reversed activity. | researchgate.net |

| ERK | HepG2 Cells (Hepatocytes) | Promoted activation (phosphorylation). | nih.govosti.gov |

| p38 | Old Human Diploid Fibroblasts | Reversed activity. | researchgate.net |

| p38 | C2C12 Cells (Osteoblastic differentiation, Nectandrin A) | Activated phosphorylation. | koreamed.org |

A significant hepatoprotective mechanism of Nectandrin B involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway. nih.govresearchgate.netspringermedizin.de Nrf2 is a transcription factor that regulates the expression of a host of antioxidant and detoxification enzymes. nih.gov

In hepatocytes, Nectandrin B treatment stimulates the nuclear accumulation of Nrf2 and enhances its transcriptional activity, measured by increased ARE-luciferase activity. nih.govosti.gov This activation of Nrf2 leads to the induced expression of downstream target genes, such as glutamate-cysteine ligase, which is crucial for the synthesis of the antioxidant glutathione (B108866). nih.gov The protective effect of Nectandrin B against oxidative stress-induced apoptosis in hepatocytes was shown to be dependent on Nrf2, as knockdown of Nrf2 abrogated this protection. researchgate.netosti.gov The activation of the Nrf2/ARE pathway by Nectandrin B is mediated by upstream signaling kinases, specifically through the phosphorylation of ERK and the AMPK-dependent inhibitory phosphorylation of Glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govosti.govspringermedizin.de

Table 4: Summary of Nectandrin B-Mediated Nrf2/ARE Pathway Activation

| Cell/System Studied | Key Findings | Upstream Regulators | Reference(s) |

| HepG2 Cells & Primary Mouse Hepatocytes | Stimulates Nrf2 nuclear accumulation and ARE activity. | ERK phosphorylation, AMPK-dependent inactivation of GSK-3β. | nih.govresearchgate.netosti.gov |

| HepG2 Cells | Induces expression of Nrf2 target genes (e.g., glutamate-cysteine ligase). | N/A | nih.gov |

| HepG2 Cells | Nrf2 knockdown abolishes the cytoprotective effects of Nectandrin B. | N/A | researchgate.netosti.gov |

Nectandrin B demonstrates anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. arvojournals.org

In a study using human endothelial cells, Nectandrin B was found to inhibit the transcriptional activity of NF-κB that was induced by tumor necrosis factor-α (TNF-α). researchgate.net This inhibition correlated with a suppressed expression of the adhesion molecules VCAM-1 and ICAM-1, which are critical for the adhesion of monocytes to the endothelium—an early event in atherosclerosis. researchgate.net The inhibition of NF-κB is likely linked to Nectandrin B's primary role as an AMPK activator, as AMPK is known to suppress NF-κB signaling and inflammation. nih.gov Further evidence from related lignans (B1203133) shows that they can suppress NF-κB activation in microglial cells, suggesting a role in mitigating neuroinflammation. sci-hub.se

Table 5: Summary of Nectandrin B's Inhibition of the NF-κB Pathway

| Cell/System Studied | Observed Effect | Mechanism/Context | Reference(s) |

| Human Endothelial Cells (ECV 304) | Inhibited TNF-α-induced NF-κB transcriptional activity. | Led to suppressed expression of VCAM-1 and ICAM-1; linked to AMPK activation. | researchgate.net |

| BV-2 Microglial Cells (Related Lignan) | Suppressed NF-κB activation. | Associated with anti-inflammatory effects in the brain. | sci-hub.se |

Nectandrin B interacts with the sirtuin and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways, which are critical regulators of aging, lifespan, and cellular metabolism. nih.gov Sirtuins are a class of protein deacetylases that play key roles in cellular stress resistance and longevity, while the mTOR pathway is a central regulator of cell growth and protein synthesis. nih.gov

In near-senescent human diploid fibroblasts, treatment with Nectandrin B resulted in increased protein levels of multiple sirtuins (SIRT1–6). nih.gov This suggests that Nectandrin B may exert anti-senescence effects through the activation of these longevity-associated proteins. nih.gov Concurrently, Nectandrin B affects the mTOR signaling pathway. nih.govnih.gov The relationship is intricate, as AMPK, activated by Nectandrin B, is a known inhibitor of the mTOR complex 1 (mTORC1). nih.govaging-us.com AMPK can inhibit mTORC1 both directly and indirectly by activating the TSC2 tumor suppressor. nih.govaging-us.com The crosstalk between AMPK, sirtuins, and mTOR is complex and context-dependent, forming a signaling network that Nectandrin B can modulate to influence cellular aging and healthspan. nih.govphysiology.org

Table 6: Summary of Nectandrin B's Interactions with Sirtuin and mTOR Pathways

| Pathway | Cell/System Studied | Observed Effect | Mechanism/Context | Reference(s) |

| Sirtuins | Old Human Diploid Fibroblasts | Increased protein levels of SIRT1–6. | Linked to anti-senescence effects. | nih.gov |

| mTOR | Old Human Diploid Fibroblasts | Modulated mTOR signaling pathway. | Part of a complex signaling network with AMPK and sirtuins. | nih.govnih.gov |

| mTORC1 | General Mechanism | Inhibited by AMPK activation. | AMPK can phosphorylate Raptor and activate TSC2 to inhibit mTORC1. | nih.govaging-us.com |

Direct Protein Targets and Enzymatic Inhibition/Activation Profiles (e.g., GSK-3β, Pin1, cyclin D1, topoisomerases)

Nectandrin B modulates a variety of intracellular signaling pathways through direct and indirect interactions with key regulatory proteins and enzymes. Its activity profile demonstrates a significant influence on kinases, isomerases, cell cycle proteins, and enzymes crucial for DNA topology.

Glycogen Synthase Kinase-3β (GSK-3β): Nectandrin B leads to the inactivation of GSK-3β through a mechanism dependent on AMP-activated protein kinase (AMPK). nih.govosti.gov Research indicates that Nectandrin B treatment promotes the inhibitory phosphorylation of GSK-3β. nih.gov This inactivation is part of a broader signaling cascade where Nectandrin B activates AMPK, which in turn mediates this phosphorylation, contributing to cellular protective effects against oxidative stress. nih.govosti.gov

Peptidyl-prolyl cis-trans isomerase (Pin1): The compound is a potent inhibitor of Pin1 expression. nih.govnih.gov In vascular smooth muscle cells (VSMCs), Nectandrin B effectively blocks Pin1 expression induced by platelet-derived growth factor (PDGF). nih.govnih.govresearchgate.net This inhibition is not direct but is achieved through transcriptional inactivation. nih.gov The mechanism involves the activation of the AMPK/p53 pathway, which subsequently decreases the expression of the transcription factor E2F1. nih.govnih.gov Since E2F1 is responsible for driving Pin1 gene transcription, its reduction leads to lower Pin1 levels. nih.gov

Cyclin D1: The expression of Cyclin D1, a key regulator of the G1/S phase transition in the cell cycle, is significantly suppressed by Nectandrin B. nih.govnih.govaging-us.com This effect is closely linked to its inhibition of Pin1, as Pin1 is known to positively regulate Cyclin D1 expression. nih.gov By suppressing Pin1, Nectandrin B consequently reduces Cyclin D1 levels, which contributes to its anti-proliferative effects. nih.govnih.gov In studies on cellular senescence, Nectandrin B treatment in aged human diploid fibroblasts also reduced the levels of Cyclin D1 among other senescence markers. aging-us.com

Topoisomerases: Nectandrin B has been identified as an inhibitor of both DNA topoisomerase I and II. semanticscholar.orgnih.govnih.gov In vitro assays demonstrated this dual inhibitory activity at a concentration of 100 µM. nih.gov

The following table summarizes the enzymatic inhibition and activation profile of Nectandrin B based on available research findings.

| Target Protein | Effect of Nectandrin B | Mechanism | Observed Inhibition/Activation |

| GSK-3β | Inactivation | AMPK-mediated inhibitory phosphorylation. nih.govosti.gov | Not quantified in sources. |

| Pin1 | Inhibition of Expression | Transcriptional inactivation via the AMPK/p53/E2F1 pathway. nih.govnih.gov | Potently blocked PDGF-induced expression. nih.govnih.gov |

| Cyclin D1 | Inhibition of Expression | Downregulation is linked to Pin1 suppression. nih.gov | Suppressed expression in a concentration-dependent manner. nih.gov |

| Topoisomerase I | Inhibition | Direct enzymatic inhibition. nih.govphcogrev.com | 79.1% inhibition at 100 µM. nih.gov |

| Topoisomerase II | Inhibition | Direct enzymatic inhibition. nih.govphcogrev.com | 34.3% inhibition at 100 µM. nih.gov |

Impact on Gene Expression and Epigenetic Mechanisms

Nectandrin B exerts significant influence over cellular function by modulating the expression of a wide array of genes. These changes are primarily mediated by its effects on upstream signaling pathways and the activity of key transcription factors. While epigenetic modifications like DNA methylation and histone alterations are fundamental to gene regulation, current research on Nectandrin B focuses on its impact on transcription factor activity rather than direct epigenetic changes. nih.govfrontiersin.orgmsaustralia.org.aunews-medical.net

Regulation of Gene Expression via Transcription Factors:

Nrf2-Mediated Gene Expression: Nectandrin B activates the NF-E2-related factor-2 (Nrf2), a key transcription factor for antioxidant response. nih.govosti.gov This activation leads to increased expression of its target genes, such as glutamate-cysteine ligase, an enzyme critical for glutathione biosynthesis. nih.gov The mechanism involves both ERK phosphorylation and AMPK-dependent inactivation of GSK-3β, which collectively promote Nrf2's nuclear accumulation and activity. nih.gov

LXRα-SREBP-1c Pathway: The compound suppresses the expression of genes involved in hepatic lipogenesis by inhibiting the Liver X receptor-α (LXRα)-Sterol regulatory element-binding protein-1c (SREBP-1c) pathway. ingentaconnect.comresearchgate.net It represses LXRα activity, which in turn suppresses the mRNA expression of LXRα itself and its primary target, SREBP-1c. ingentaconnect.com This leads to the downregulation of lipogenic enzymes like acetyl-CoA carboxylase 1 and fatty acid synthase. ingentaconnect.com

p53 and E2F1: Nectandrin B treatment increases the cellular levels of the tumor suppressor p53 and its downstream target, the cell cycle inhibitor p21. nih.govnih.gov The activation of this p53/p21 axis is linked to the downregulation of the transcription factor E2F1. nih.govnih.gov

NF-κB and AP-1: In endothelial cells, Nectandrin B diminishes the expression of adhesion molecules, cyclooxygenase-2, and inducible nitric oxide synthase. researchgate.net This is achieved by inhibiting the transcriptional activities of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). researchgate.net

Impact on Senescence-Associated Gene Expression:

In the context of cellular aging, Nectandrin B has been shown to reverse or reduce the expression of multiple senescence markers in human diploid fibroblasts. aging-us.com This includes decreasing the expression of p21, p16, p27, and caveolin-1. aging-us.com Furthermore, it modulates the expression of sirtuin genes, a family of proteins involved in longevity and metabolic regulation. Treatment with Nectandrin B increased the expression of SIRT1–5 while reducing the expression of SIRT7 in aged cells. nih.gov

Ligand-Receptor Interactions and Binding Affinities

The interaction of a ligand with its biological target is defined by its binding affinity, which can be quantified by parameters such as the dissociation constant (Kd) or the inhibition constant (Ki). wikipedia.orgnih.gov While direct experimental determination of these constants for Nectandrin B with its various targets is not widely reported, computational molecular docking studies have provided valuable insights into its potential ligand-receptor interactions. These in silico methods predict the binding mode and estimate the binding energy of a ligand within the active site of a target protein. mdpi.com

Molecular docking analyses have explored the interaction of Nectandrin B with several receptors, particularly those involved in cancer progression.

Growth Factor Receptors (GFRs): In a screening study against various GFRs, Nectandrin B was docked against several targets to evaluate its potential as an anticancer agent. nih.gov The study reported its binding energy and interactions with specific amino acid residues within the receptor's binding pocket. For instance, interactions with VEGFR-3 have been visualized. researchgate.net This suggests that Nectandrin B may interfere with the signaling pathways mediated by these growth factor receptors.

The table below details the results from a molecular docking study of Nectandrin B with a growth factor receptor.

| Target Receptor | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues |